![molecular formula C17H19NO2 B14385273 3-{[(4-Methoxyphenyl)methyl]amino}-1-phenylpropan-1-one CAS No. 89787-33-7](/img/structure/B14385273.png)
3-{[(4-Methoxyphenyl)methyl]amino}-1-phenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(4-Methoxyphenyl)methyl]amino}-1-phenylpropan-1-one is an organic compound that belongs to the class of phenylpropylamines This compound is characterized by the presence of a methoxyphenyl group attached to an amino group, which is further connected to a phenylpropanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Methoxyphenyl)methyl]amino}-1-phenylpropan-1-one typically involves the condensation of a primary amine with a corresponding aldehyde in methanol, followed by the reduction of the resulting Schiff base with sodium borohydride in methanol and dichloromethane at room temperature . This method ensures the formation of the desired secondary amine with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-{[(4-Methoxyphenyl)methyl]amino}-1-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydroxylamine and hydrazine.
Reduction: Sodium borohydride is frequently used as a reducing agent.
Substitution: Nucleophilic reagents such as N-bromosuccinimide (NBS) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes and hydrazones.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of brominated derivatives at the benzylic position.
Aplicaciones Científicas De Investigación
3-{[(4-Methoxyphenyl)methyl]amino}-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-{[(4-Methoxyphenyl)methyl]amino}-1-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N-methyl-2-amino-1-phenylpropan-1-one (methcathinone): A stimulant compound with similar structural features.
N-acetyl-N-methyl-2-amino-1-phenylpropan-1-one: A cathinone derivative with acetyl substitution.
N-acetyl-N-methyl-2-amino-1-phenylpropan-1-ol: An acetyl derivative of ephedrine.
Uniqueness
3-{[(4-Methoxyphenyl)methyl]amino}-1-phenylpropan-1-one is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
Propiedades
Número CAS |
89787-33-7 |
|---|---|
Fórmula molecular |
C17H19NO2 |
Peso molecular |
269.34 g/mol |
Nombre IUPAC |
3-[(4-methoxyphenyl)methylamino]-1-phenylpropan-1-one |
InChI |
InChI=1S/C17H19NO2/c1-20-16-9-7-14(8-10-16)13-18-12-11-17(19)15-5-3-2-4-6-15/h2-10,18H,11-13H2,1H3 |
Clave InChI |
VEBZOUWXEQFHLY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CNCCC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


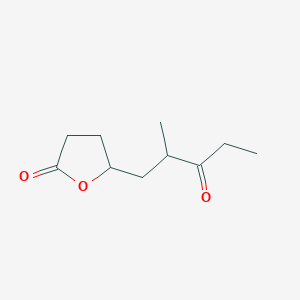
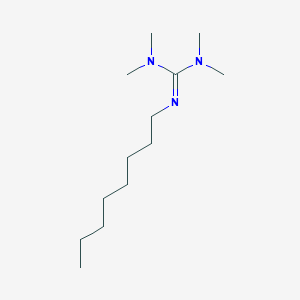
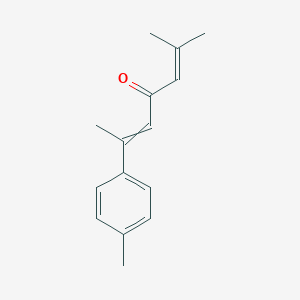
![1-(2-Methoxyphenyl)-4-[2-(6-methylpyridin-2-yl)ethyl]piperazine](/img/structure/B14385227.png)


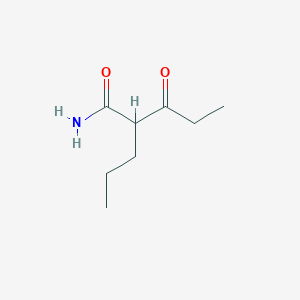
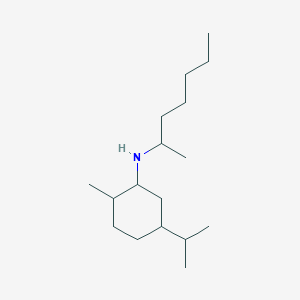
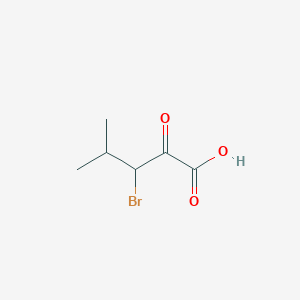




![3,4-Dibromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole](/img/structure/B14385266.png)
